molecular formula C10H6ClFO2 B13193256 Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

Cat. No.: B13193256
M. Wt: 212.60 g/mol
InChI Key: XGXCYVRMMHLRQP-UHFFFAOYSA-N
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Description

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C₁₀H₆ClFO₂. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)prop-2-ynoate
  • Methyl 3-(4-fluorophenyl)prop-2-ynoate
  • Methyl 3-(4-bromophenyl)prop-2-ynoate

Uniqueness

Methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H6ClFO2

Molecular Weight

212.60 g/mol

IUPAC Name

methyl 3-(4-chloro-2-fluorophenyl)prop-2-ynoate

InChI

InChI=1S/C10H6ClFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2,4,6H,1H3

InChI Key

XGXCYVRMMHLRQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

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